

(R)-(-)-2-Hexanol: A Technical Guide to Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-(-)-2-Hexanol**, a chiral secondary alcohol with applications as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This document details its commercial availability and purity, alongside detailed experimental protocols for its enantioselective synthesis and purification.

Commercial Availability and Purity

(R)-(-)-2-Hexanol is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 98\%$, with some suppliers also specifying the enantiomeric excess (e.e.), which is commonly $\geq 95\%$. It is crucial for researchers to consult the specific product documentation, such as the Certificate of Analysis (CoA), for lot-specific purity data.

Below is a summary of representative commercial availability and purity information for **(R)-(-)-2-Hexanol**. Please note that pricing and stock levels are subject to change and should be verified with the respective suppliers.

Supplier	Reported Purity	Enantiomeric Excess (e.e.)	Available Quantities
Sigma-Aldrich	99%	Not specified	Varies
BOC Sciences	≥98%	≥95%	Custom
Apollo Scientific	98%	Not specified	250mg, 1g, 5g, 25g
LabSolutions	98+%	Not specified	250mg, 1g, 5g ^[1]
Santa Cruz Biotechnology	Not specified	Not specified	Varies
LookChem	97%	Not specified	Varies ^[2]
FlavScents	97.00 to 100.00	Not specified	Varies ^[3]

Note: The absence of a specified enantiomeric excess does not imply the product is a racemate, but rather that it is not a guaranteed specification for all batches. It is recommended to contact the supplier for specific enantiomeric purity information if this is a critical parameter for the intended application.

Experimental Protocols

The enantioselective synthesis of **(R)-(-)-2-Hexanol** can be achieved through several methods, primarily involving the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone, or the kinetic resolution of racemic 2-hexanol.

Asymmetric Transfer Hydrogenation of 2-Hexanone

This protocol describes a method for the asymmetric transfer hydrogenation of 2-hexanone to yield **(R)-(-)-2-Hexanol**, adapted from established procedures for similar ketones. This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

Materials:

- 2-Hexanone ($\text{CH}_3(\text{CH}_2)_3\text{COCH}_3$)
- [$\text{RuCl}(\text{p-cymene})((\text{S},\text{S})\text{-TsDPEN})$] catalyst

- Formic acid (HCOOH)
- Triethylamine (NEt₃)
- Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)
- Inert gas (Argon or Nitrogen)
- Standard Schlenk line and glassware
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

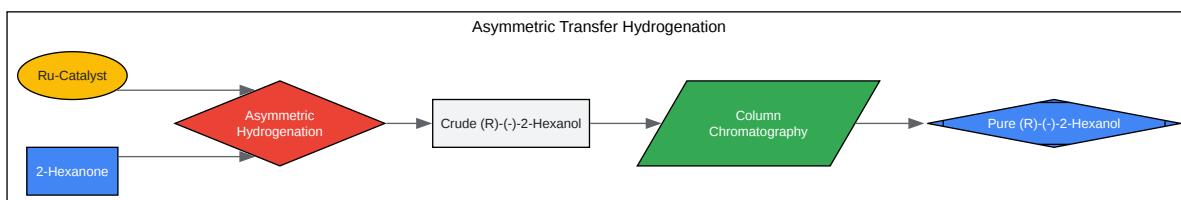
- Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.01 mol%) in the anhydrous, degassed solvent.
- Reagent Addition: To this solution, add 2-hexanone (1 equivalent).
- Azeotrope Formation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
- Reaction Initiation: Add the formic acid/triethylamine azeotrope (e.g., 1.5 equivalents) to the reaction mixture.
- Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure **(R)-(-)-2-Hexanol**.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexanol

This protocol outlines a procedure for the kinetic resolution of racemic 2-hexanol using a lipase to selectively acylate the (S)-enantiomer, allowing for the isolation of the unreacted **(R)-(-)-2-Hexanol**.

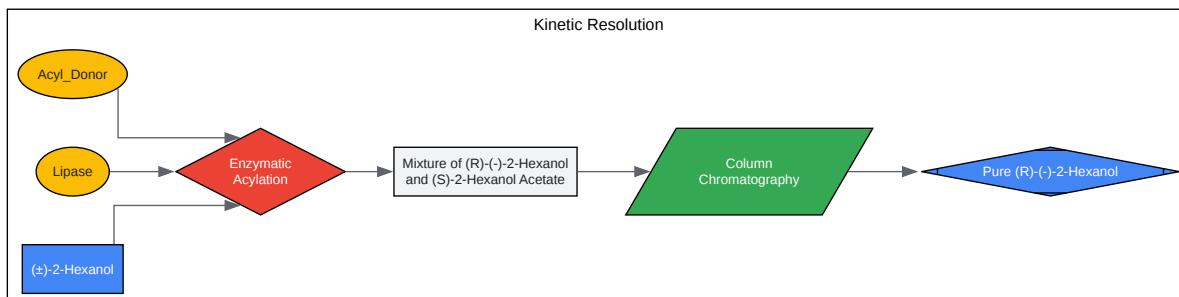
Materials:

- (±)-2-Hexanol
- Immobilized Lipase (e.g., Novozym 435 - *Candida antarctica* Lipase B)
- Acyl donor (e.g., vinyl acetate or acetic anhydride)
- Anhydrous organic solvent (e.g., hexane or toluene)
- Molecular sieves (optional, to ensure anhydrous conditions)
- Standard laboratory glassware
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution


Procedure:

- Reaction Setup: In a dry flask, dissolve (±)-2-hexanol (1 equivalent) in the anhydrous organic solvent.
- Enzyme and Acyl Donor Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) and the acyl donor (e.g., 0.6 equivalents to target ~50% conversion).
- Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45 °C).
- Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the conversion and enantiomeric excess of the remaining alcohol. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted alcohol.

- Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
- Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains **(R)-(-)-2-Hexanol** and the ester of (S)-2-hexanol. Separate these two compounds by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The less polar ester will elute first, followed by the more polar **(R)-(-)-2-Hexanol**.


Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

[Click to download full resolution via product page](#)

Caption: Workflow for the asymmetric synthesis of **(R)-(-)-2-Hexanol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- 2. 2-Hexanol, (2R)- MSDS CasNo.26549-24-6 [[lookchem.com](https://www.lookchem.com)]
- 3. (R)-(-)-2-hexanol [[flavscents.com](https://www.flavscents.com)]
- To cite this document: BenchChem. [(R)-(-)-2-Hexanol: A Technical Guide to Commercial Availability, Purity, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2871620#commercial-availability-and-purity-of-r-2-hexanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com